

# Cloperastine Fendizoate receptor binding affinity comparison

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## Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

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## Receptor Binding Profile of Cloperastine

The following table summarizes the key molecular targets and known binding affinities of Cloperastine.

Receptor / Channel	Binding Affinity / IC <sub>50</sub>	Functional Role	Experimental Notes
Histamine H1 Receptor	Ki not quantified in results	Antagonist [1] [2]	Molecular docking identifies key binding residues (MET183, THR184, ILE187); contributes to anti-allergy effect [1].
hERG Potassium Channel	IC <sub>50</sub> = 27 ± 3 nM [3] [4]	Blocker / Inhibitor [3]	Explains possible cardiac side effects (QT prolongation) [3].
Sigma-1 Receptor (σ1)	Agonist (qualitative) [3]	Agonist [3]	Mechanism is not fully defined; may contribute to antitussive or CNS effects.

## Detailed Experimental Data and Methodologies

For a research-oriented guide, understanding the experimental context behind the data is crucial.

- **hERG Channel Binding (Functional Assay)**

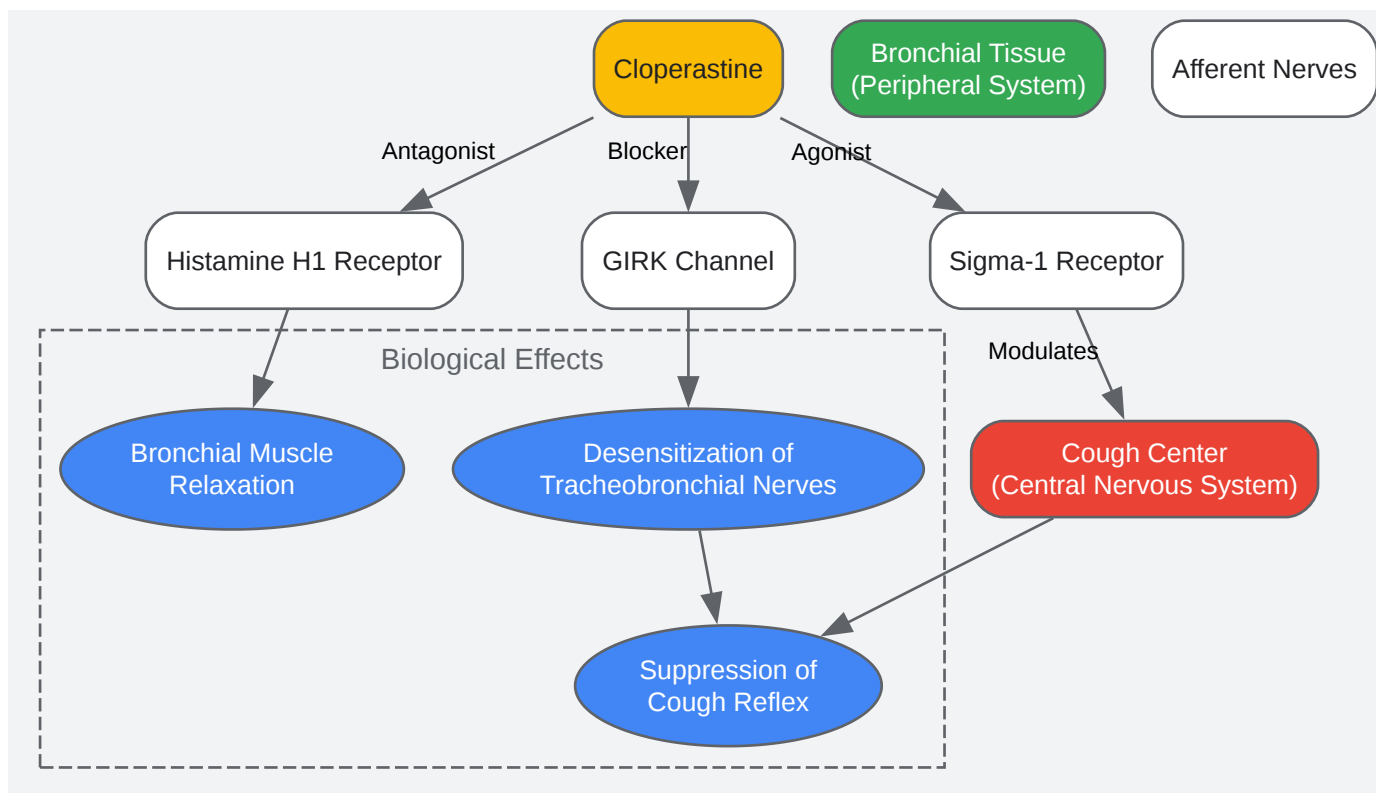
- **Protocol:** The provided IC<sub>50</sub> value of **27 nM** was derived from experiments measuring the concentration-dependent suppression of **hERG K+ currents**. This is typically assessed using patch-clamp electrophysiology on cells expressing the hERG channel [3] [4].
- **Significance:** This high-affinity blockade is a well-established mechanism for drug-induced QT interval prolongation on the electrocardiogram and is a critical safety parameter assessed during drug development [5].

- **Histamine H1 Receptor Binding (In Silico Study)**

- **Protocol:** A 3D model of the human histamine H1 receptor was built using **homology modeling** (software: MODELLER9V7) based on a related crystal structure (PDB ID: 3RZE). The structure was refined and stabilized using **molecular dynamics simulations** [1].
- **Docking Studies:** Cloperastine and its derivatives were docked into the predicted active site. The analysis suggested that hydrogen bonding interactions with residues **MET183, THR184, and ILE187** are key for binding, characterizing cloperastine as an inverse agonist/antagonist at this receptor [1].

## Signaling Pathways and Workflow

The antitussive action of Cloperastine is multimodal. The diagram below integrates the receptor interactions into a simplified signaling pathway.



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## References

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**Address:** Ontario, CA 91761, United States

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